molecular formula C10H18O B13795876 (2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol

(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol

Cat. No.: B13795876
M. Wt: 158.27 g/mol
InChI Key: GLZPCOQZEFWAFX-XPUBFWRSSA-N
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Description

(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol is an organic compound characterized by its unique structure, which includes a double bond and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of a Grignard reagent, which reacts with an appropriate aldehyde or ketone to form the alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the purity and yield of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alkane or alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or other halogenating agents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s interactions with cellular receptors and enzymes are also being investigated to understand its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3,7-dimethylocta-2,6-dien-1-ol: Similar in structure but lacks the ditritio substitution.

    (2E)-3,7-dimethyl-1-octen-3-ol: Another related compound with a different functional group arrangement.

Uniqueness

What sets (2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol apart is its unique ditritio substitution, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H18O

Molecular Weight

158.27 g/mol

IUPAC Name

(2E)-3,7-dimethyl-1,1-ditritioocta-2,6-dien-1-ol

InChI

InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h5,7,11H,4,6,8H2,1-3H3/b10-7+/i8T2

InChI Key

GLZPCOQZEFWAFX-XPUBFWRSSA-N

Isomeric SMILES

[3H]C([3H])(/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CC(=CCCC(=CCO)C)C

Origin of Product

United States

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